(4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone
Description
The compound (4-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic heterocyclic molecule featuring three key structural motifs:
- A 3,4-difluorophenyl-substituted tetrazole ring, which contributes to electronic and steric properties.
- A piperazine linker that enhances solubility and provides conformational flexibility.
- A 3,5-dimethylisoxazole methanone group, which may influence metabolic stability and binding interactions.
This compound’s design integrates pharmacophores commonly seen in medicinal chemistry, including fluorinated aromatic systems (for enhanced lipophilicity and target affinity) and heterocyclic scaffolds (for diversified bioactivity).
Properties
IUPAC Name |
[4-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N7O2/c1-11-17(12(2)29-22-11)18(28)26-7-5-25(6-8-26)10-16-21-23-24-27(16)13-3-4-14(19)15(20)9-13/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYSNZOXQNMKMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of the Target Compound and Analogues
Key Observations:
Fluorinated Aromatic Systems: The 3,4-difluorophenyl group in the target compound differs from 4-fluorophenyl () and 2,4-dichlorophenyl () in electronic effects. Fluorine’s strong electron-withdrawing nature enhances stability and binding to hydrophobic pockets, while chlorine in increases steric bulk .
Heterocyclic Core: The tetrazole ring in the target compound is more acidic (pKa ~4.9) than the triazole (pKa ~8.6) in , influencing solubility and hydrogen-bonding capacity . The isoxazole methanone group in the target differs from thiazole () and triazolone () in electronic properties. Isoxazole’s oxygen atom may improve metabolic stability compared to sulfur-containing thiazoles .
Piperazine Linker :
- The piperazine moiety in the target and ’s compounds enhances water solubility. However, in , the linker connects to a triazolone group, whereas the target compound uses a tetrazole-methyl substituent, altering conformational dynamics .
Key Insights:
- The target compound’s tetrazole ring likely requires a [2+3] cycloaddition between nitriles and azides, a common method for tetrazole synthesis .
- Crystallization in DMF () or ethanol/water () highlights solvent-dependent purity optimization strategies applicable to the target compound .
Table 3: Hypothetical Bioactivity Comparison
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Temperature | 60–85°C | Prevents decomposition |
| Catalyst (e.g., Pd(PPh₃)₄) | 2–5 mol% | Enhances coupling efficiency |
| Reaction Time | 5–8 hours (reflux) | Maximizes conversion |
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Molecular docking and DFT calculations can predict interactions between the compound and biological targets (e.g., enzymes or receptors). For example:
- Docking Studies : Identify binding affinities to anti-inflammatory targets (COX-2) or antimicrobial proteins .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives .
- Structural Modifications : Fluorine atoms (3,4-difluorophenyl group) enhance metabolic stability and membrane permeability .
Basic: What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the tetrazole and isoxazole rings .
- HPLC-MS : Validates purity (>98%) and detects byproducts (e.g., unreacted intermediates) .
- X-ray Crystallography : Resolves conformational details (e.g., planarity of the piperazine ring) .
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions or structural variations:
- Assay Standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments .
- SAR Analysis : Compare substituent effects (e.g., 3,4-difluorophenyl vs. 4-methoxyphenyl) on activity .
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluorinated analogs showing consistent antimicrobial effects) .
Q. Table 2: Biological Activity Comparison
| Derivative Structure | Anti-Inflammatory (IC₅₀, µM) | Antiproliferative (IC₅₀, µM) |
|---|---|---|
| Parent Compound | 12.3 ± 1.2 | 8.7 ± 0.9 |
| 4-Fluoro Analog | 9.8 ± 0.7 | 6.5 ± 0.5 |
| 3,4-Dimethoxy Analog | 15.6 ± 1.5 | 10.2 ± 1.1 |
Basic: What safety protocols are essential for handling this compound?
- Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) before in vivo studies .
- Waste Disposal : Neutralize reactive intermediates (e.g., hydrazine derivatives) with dilute acetic acid .
Advanced: How can reaction kinetics be modeled to scale up synthesis?
- Rate Law Determination : Monitor intermediate formation via TLC/HPLC to derive rate constants .
- Process Simulation : Use Aspen Plus® to optimize heat transfer and solvent recovery in continuous-flow systems .
Basic: What are the compound’s key structural motifs influencing reactivity?
- Tetrazole Ring : Acts as a bioisostere for carboxylic acids, enhancing metabolic stability .
- Piperazine Spacer : Facilitates conformational flexibility for target binding .
- Isoxazole Group : Participates in π-π stacking with aromatic residues in enzymes .
Advanced: How can researchers integrate this compound into a theoretical framework for drug discovery?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
